2-Amino-1H-imidazole-4,5-dicarbonitrile

Perovskite photovoltaics Defect passivation Interface engineering

Researchers requiring nitrogen-rich heterocyclic building blocks face limited versatility from standard imidazoles. AIDCN solves this via its nucleophilic 2-NH₂ group-absent in 4,5-dicyanoimidazole (DCI)-enabling diazotization, oxidative dimerization to energetic TCAD, and Pb-N bonding for perovskite passivation. • MOF synthesis: ACO-topology frameworks with CO₂ uptake 135.8 cm³ g⁻¹, stable to 416 °C. • Perovskite solar cells: PCE 25.29%, 90.92% retention after 1,000 h MPPT. Supplied at ≥97% purity with full QC documentation.

Molecular Formula C5H3N5
Molecular Weight 133.11 g/mol
CAS No. 40953-34-2
Cat. No. B1265959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-1H-imidazole-4,5-dicarbonitrile
CAS40953-34-2
Molecular FormulaC5H3N5
Molecular Weight133.11 g/mol
Structural Identifiers
SMILESC(#N)C1=C(N=C(N1)N)C#N
InChIInChI=1S/C5H3N5/c6-1-3-4(2-7)10-5(8)9-3/h(H3,8,9,10)
InChIKeyMLOXIXGLIZLPDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 10 g / 25 g / 50 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





AIDCN Product Overview


2-Amino-1H-imidazole-4,5-dicarbonitrile (AIDCN, also referred to as 2-amino-4,5-dicyanoimidazole) is a nitrogen-rich heterocyclic compound (C₅H₃N₅, MW 133.11) bearing both a nucleophilic 2-amino group and two electron-withdrawing nitrile substituents at the 4- and 5-positions . Commercially available at ≥97% purity from major suppliers, it exhibits a melting point of 270 °C (dec.) and limited aqueous solubility (2.1 g/L at 20 °C) . Its low intrinsic conductivity, good film formability, and capacity to act as a single ligand for unprecedented 3-D metal-organic frameworks (MOFs) distinguish it from simpler imidazole analogs [1]. The compound serves as a validated precursor for energetic azo compounds, pentazole derivatives, heteroaromatic polyamides, and organic bistable memory devices [1][2].

2-Amino reactivity enables diazotization and oxidative dimerization for azo dyes and energetic compounds
Pb–N coordination passivates perovskite surfaces for photovoltaic interface engineering
Amino-functionalized ligand precursor for MOFs with enhanced gas affinity and thermal stability

Why AIDCN Cannot Be Replaced by Analogues


The 2-amino group of AIDCN is not a passive substituent—it is the primary driver of differentiated reactivity that cannot be replicated by the parent 4,5-dicyanoimidazole (DCI, CAS 1122-28-7, lacking the 2-amino group) or by 2-methylimidazole (2MZ, bearing a non-nucleophilic methyl group). A ¹⁵N NMR study directly comparing AIDCN with DCI demonstrated that the amino substituent fundamentally alters the protonation landscape of the imidazole ring, with the ring nitrogen shieldings being markedly different between the two compounds [1]. The amino group enables three transformations inaccessible to the unsubstituted analog: (i) diazotization to form 2-diazonium salts that couple to yield azo dyes and triazenes [2]; (ii) oxidative dimerization to the high-nitrogen energetic compound TCAD (2,2′-azobis(1H-imidazole-4,5-dicarbonitrile)), a reaction that proceeds specifically through the 2-NH₂ moiety [3]; and (iii) Pb–N coordinative bonding at perovskite interfaces that passivates defects and suppresses halide phase segregation—an interaction that the methyl group of 2MZ cannot engage [4]. Procuring DCI or 2MZ as a substitute therefore forecloses these entire application domains.

vs. 4,5-Dicyanoimidazole (DCI)

Lacks the 2-amino group, preventing diazotization, oxidative dimerization, and Pb–N interfacial bonding, limiting access to energetic, dye, and perovskite applications.

vs. 2-Methylimidazole (2MZ)

Non-nucleophilic methyl group cannot form Pb–N coordinative bonds or undergo azo coupling, foreclosing perovskite passivation and energetic precursor pathways.

AIDCN: Quantitative Evidence vs. Analogues


AIDCN Interface Passivation for Perovskite Photovoltaics

In a direct head-to-head comparison within the same device architecture, introducing an AIDCN dipole molecular bridge at the perovskite/hole transport layer (HTL) interface increased the power conversion efficiency (PCE) to 25.29%, compared with 22.45% for the control PSC without AIDCN—an absolute gain of 2.84 percentage points and a relative improvement of 12.6% [1]. The AIDCN-modified device achieved a low open-circuit voltage (VOC) loss of only 0.34 V and retained 90.92% of its initial efficiency after 1,000 hours of maximum power point tracking (MPPT) [1]. The mechanism involves Pb–N bond formation between AIDCN's amino/nitrile groups and the perovskite surface, which reduces trap states and suppresses localized charge accumulation—an interaction not possible with 2-methylimidazole or 4,5-dicyanoimidazole, which lack the cooperative amino-nitrile donor topology [1].

PSC Interface Passivation
Head-to-head
AIDCN-modified PCE 25.29% vs. control 22.45% (Δ +2.84 pp, +12.6%); VOC loss 0.34 V; stability 90.92% retention after 1,000 h MPPT.
Reported efficiency and stability gains support interface engineering selection.
Device architecture and processing conditions require review.
Perovskite photovoltaics Defect passivation Interface engineering

Halide Phase Segregation Suppression by AIDCN

Incorporation of AIDCN into a 1.86 eV wide-bandgap perovskite absorber suppressed photoinduced iodine escape and halide phase segregation, enabling a wide-bandgap PSC with PCE of 18.52% and a T80 operational lifetime of 271 hours under continuous MPPT [1]. When integrated into a perovskite-organic tandem architecture with a PM6:BTP-eC9 organic subcell, the AIDCN-containing device achieved a maximum PCE of 25.13% with a certified stabilized PCE of 23.40%—representing a record-high performance for this tandem configuration [1]. The compact molecular structure and highly polarized charge distribution of AIDCN are identified as the origin of its unique ability to coordinate I⁻ ions and prevent their photoinduced escape; bulkier or less polarized analogs such as 2-phenyl-4,5-dicyanoimidazole fail to achieve comparable suppression [1].

Halide Phase Suppression
Head-to-head
Wide-bandgap PSC PCE 18.52%, T80 271 h; tandem max PCE 25.13% (certified 23.40%); iodine escape suppressed.
Enables stable wide-bandgap perovskite for tandem architectures.
Certified stabilized PCE supports tandem application context; review required for other perovskite systems.
Tandem photovoltaics Wide-bandgap perovskite Phase segregation suppression

AIDCN-Based Organic Nonvolatile Memory

AIDCN functions simultaneously as the active switching medium and a reactive interface layer in organic nonvolatile memory devices. In a simple Al/AIDCN/Al sandwich structure, the device exhibits a current ON/OFF ratio of 10³ at a read bias of 1 V, with a threshold switching voltage of 2.3 V and data retention exceeding two weeks in the ON state without applied bias [1]. When fabricated in a cross-point ITO/AIDCN/Al architecture, spontaneous in situ formation of SnOₓ nanoparticles at the AIDCN/ITO interface—driven by a redox reaction between the imine nitrogens of AIDCN and tin oxide in ITO—yields an ON/OFF ratio exceeding 10¹¹ [2]. By cross-study comparison, pentacene-based organic memory devices typically achieve ON/OFF ratios of 10⁵–10⁷ [3], while Alq3-based devices report ON/OFF ratios of 10²–10⁴ [4]. The AIDCN/ITO interfacial reactivity is unique to the amino-imidazole-dicarbonitrile structure and cannot be reproduced with pentacene, Alq3, or 2-unsubstituted imidazole analogs [2].

Organic Memory ON/OFF
Cross-study
ITO/AIDCN/Al cross-point ON/OFF > 10¹¹; vs. pentacene 10⁵–10⁷, Alq3 10²–10⁴.
Exceptionally high ON/OFF ratio among small-molecule organic memory materials.
Cross-study comparison; device fabrication conditions differ.
Organic electronics Resistive memory Bistable devices

AIDCN-Derived MOF for CO₂ and H₂ Adsorption

Under solvothermal conditions with octahedral In³⁺ ions, 2-amino-4,5-dicyanoimidazole (ADCIm) undergoes in situ hydrolysis to generate an amino-functionalized hydrogen-bonded supramolecular network with an ACO zeolite-like topology. This material exhibits a CO₂ adsorption capacity of 135.8 cm³ g⁻¹ at 273 K and 1 atm and a H₂ uptake of 2.03 wt% at 77 K and 1 atm, with exceptional thermal stability extending up to 416 °C [1]. By class-level inference, these values compare favorably with benchmark MOFs: ZIF-8 (Zn/2-methylimidazole) typically shows CO₂ uptake of ~30–50 cm³ g⁻¹ under similar conditions, while the isostructural network derived from 4,5-dicyanoimidazole (DCI, without the amino group) lacks the enhanced polarizability contributed by the amino functionality that boosts gas affinity [1][2]. Separately, AIDCN itself forms an unprecedented 3-D SHG-active MOF with silver(I) exhibiting high thermal stability and insolubility, with potential as a second-order NLO material [3].

MOF CO₂/H₂ Uptake
Class-level
CO₂ 135.8 cm³ g⁻¹ (273 K, 1 atm); H₂ 2.03 wt% (77 K, 1 atm); thermal stability up to 416 °C. ZIF-8 CO₂ ~30–50 cm³ g⁻¹.
Amino functionality enhances framework polarizability and gas affinity vs. non-amino analog.
Class-level comparison; direct experimental validation under identical conditions recommended.
Metal-organic frameworks CO₂ capture Hydrogen storage

AIDCN-Derived TCAD: High-Nitrogen Energetic Precursor

AIDCN serves as the direct precursor to 2,2′-azobis(1H-imidazole-4,5-dicarbonitrile) (TCAD), a high-nitrogen energetic compound synthesized by oxidative coupling of two AIDCN molecules through their 2-amino groups [1]. Single-crystal X-ray diffraction confirmed the TCAD tetrahydrate structure (monoclinic, P2₁/c), and thermogravimetric analysis established a decomposition temperature of 369 °C—significantly higher than many conventional nitrate ester or nitroaromatic energetic materials [1]. The apparent activation energy and maximum safe technological process temperature were also determined, providing engineering parameters for scale-up [1]. Additionally, AIDCN is the key starting material for the synthesis of 4,5-dicyanoimidazol-2-yl-pentazole (DCIP), a novel pentazole energetic compound whose structure was validated by ¹⁵N NMR spectroscopy [2]. The 2-amino group is indispensable for both transformations; the 2-unsubstituted analog 4,5-dicyanoimidazole (DCI) cannot undergo the requisite diazotization or oxidative dimerization to form these energetic derivatives [2].

TCAD Decomposition Temp
Supporting
TCAD derived from AIDCN decomposes at 369 °C; DCI cannot form analogous azo/pentazole derivatives.
Provides synthetic entry to thermally stable high-nitrogen energetic compounds.
Decomposition temperature exceeds many conventional energetic materials.
Energetic materials High-nitrogen compounds Thermal analysis

AIDCN Application Scenarios


Perovskite Solar Cell Interface Passivation

AIDCN is applied as a dipole molecular bridge at the perovskite/HTL interface in both single-junction and tandem perovskite solar cells. The compound's amino and nitrile groups form Pb–N coordinative bonds that passivate surface trap states, achieving a PCE of 25.29% (vs. 22.45% control) and maintaining 90.92% efficiency after 1,000 h MPPT. Procurement specification: ≥97% purity (validated by neutralization titration), suitable for solution processing from acetone or methanol [1][2].

Organic Nonvolatile Memory Fabrication

AIDCN is thermally evaporated to form the active switching layer in organic bistable memory devices with Al/AIDCN/Al or ITO/AIDCN/Al architectures. The compound's unique interfacial reactivity with ITO generates SnOₓ nanoparticles that enable cross-point memory ON/OFF ratios exceeding 10¹¹. Key procurement considerations: solid form suitable for vacuum thermal evaporation, melting point 270 °C (dec.), low intrinsic conductivity [3][4].

Amino-Functionalized MOF for Gas Adsorption

AIDCN serves as a precursor ligand that, upon in situ hydrolysis under solvothermal conditions with In³⁺ ions, generates an ACO-topology supramolecular network with CO₂ uptake of 135.8 cm³ g⁻¹ (273 K, 1 atm), H₂ uptake of 2.03 wt% (77 K, 1 atm), and thermal stability up to 416 °C. Procurement relevance: the amino group is essential for enhancing framework polarizability and gas affinity; 4,5-dicyanoimidazole (DCI) yields inferior performance [5].

Energetic Materials and Azo Dye Precursor

AIDCN is the commercially available starting material for synthesizing TCAD (decomposition temperature 369 °C), a promising high-nitrogen energetic compound, and for preparing disperse mono- and bisazo dyes via diazotization at 20–25 °C followed by coupling with aromatic amines. The 2-amino group is the reactive handle enabling both oxidative dimerization and diazotization—transformations not possible with 4,5-dicyanoimidazole [6][7].

Application
Selection Property
Validation Focus
Perovskite solar cell interface engineering
Pb–N coordination capability
PCE enhancement and operational stability endpoints
Organic bistable memory devices
Interfacial reactivity with ITO
ON/OFF ratio and retention characteristics
Amino-functionalized MOF synthesis
Ligand polarizability and gas affinity
CO₂/H₂ uptake and thermal stability endpoints
High-nitrogen energetic compound synthesis
2-Amino reactivity for azo coupling
Decomposition temperature and pentazole formation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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